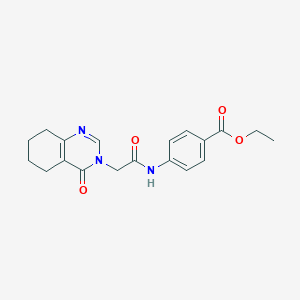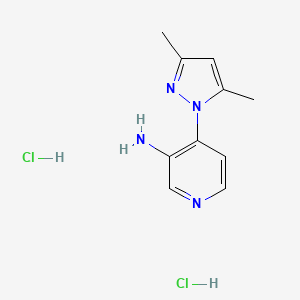
ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a synthetic compound of interest in various scientific fields This compound's intricate structure includes several functional groups, making it a candidate for multiple reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate typically involves a multi-step process. One such route could start with the preparation of 4-oxo-5,6,7,8-tetrahydroquinazoline, which is then coupled with ethyl 4-aminobenzoate through a series of reactions. Key steps include acylation and subsequent cyclization under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production would involve the scale-up of the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and possibly integrating solvent recovery systems to minimize waste.
化学反应分析
Types of Reactions
Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate undergoes various chemical reactions:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids depending on the oxidizing agents used.
Reduction: Can be used to obtain alcohols or amines from carbonyl and nitro groups respectively.
Substitution: Such as nucleophilic aromatic substitution, where nucleophiles replace functional groups attached to the aromatic ring.
Common Reagents and Conditions
Reagents like sodium borohydride (for reduction), potassium permanganate (for oxidation), and nucleophiles such as amines and thiols (for substitution reactions) are commonly used. Reaction conditions typically include controlled temperature and solvent systems, like ethanol or dichloromethane, to facilitate these transformations.
Major Products
The products formed vary based on the type of reaction:
Oxidation might yield carboxylic acids.
Reduction could produce alcohols or amines.
Substitution reactions would produce various aromatic derivatives.
科学研究应用
This compound finds significant applications in:
Chemistry: Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a probe for biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Possible use in the production of fine chemicals or as a precursor in the synthesis of dyes and pigments.
作用机制
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, blocking substrate access, or altering enzymatic activity. The molecular pathways impacted could include signal transduction pathways critical in disease progression, like cancer or inflammatory responses.
相似化合物的比较
When comparing ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the complex quinazoline structure, thus having different reactivity and applications.
4-oxo-5,6,7,8-tetrahydroquinazoline derivatives: These share part of the structure but differ in their substituents, altering their chemical behavior and applications.
The unique combination of functional groups in this compound provides it with distinctive properties, making it versatile for a range of scientific explorations.
If you're diving into something this detailed, you must have quite the background. Mind sharing what specifically drew your interest to this compound?
属性
IUPAC Name |
ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGGYAUYPRLNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)


![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)


